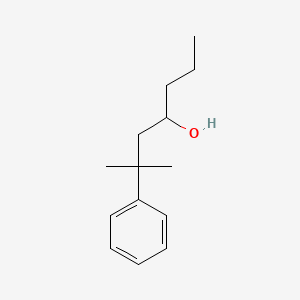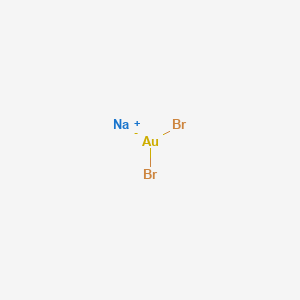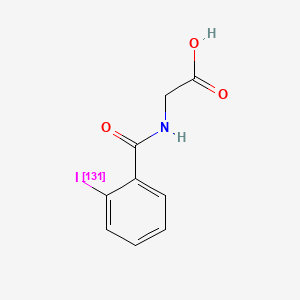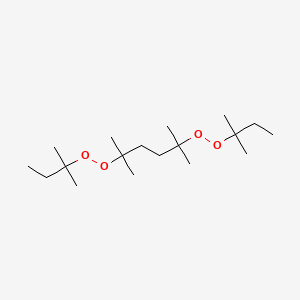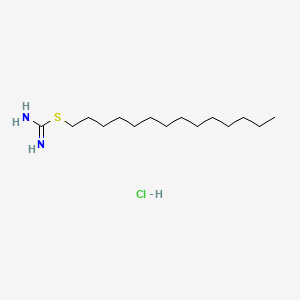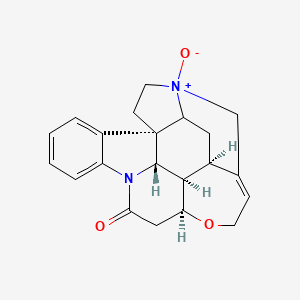
Movellan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strychnine-N-oxide is a tertiary amine oxide resulting from the oxidation of the non-acylated nitrogen of strychnine. It is a metabolite of strychnine, which is a highly toxic, colorless, bitter crystalline alkaloid derived from the seeds of the Strychnos nux-vomica tree .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strychnine-N-oxide can be synthesized through the oxidation of strychnine. One common method involves the use of hydrogen peroxide as the oxidizing agent under acidic conditions. The reaction typically proceeds at room temperature and yields strychnine-N-oxide as the primary product .
Industrial Production Methods
Industrial production methods for strychnine-N-oxide are not well-documented, likely due to its limited commercial applications. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Strychnine-N-oxide undergoes various chemical reactions, including:
Reduction: Reduction of strychnine-N-oxide can regenerate strychnine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Strychnine-2-epoxide-N-oxide, 2-OH-strychnine-N-oxide, 3-OH-strychnine-N-oxide.
Reduction: Strychnine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Strychnine-N-oxide exerts its effects primarily through its interaction with glycine and acetylcholine receptors. It acts as an antagonist, preventing the inhibitory effects of glycine on the postsynaptic neuron, leading to increased neuronal excitability . This mechanism is similar to that of strychnine, but strychnine-N-oxide is generally less toxic .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Strychnine: The parent compound, highly toxic and used historically as a pesticide.
Brucine: Another alkaloid found in Strychnos nux-vomica, less toxic than strychnine but still potent.
Brucine-N-oxide: A metabolite of brucine, similar in structure and properties to strychnine-N-oxide.
Uniqueness
Strychnine-N-oxide is unique due to its specific oxidation state and its distinct electrochemical properties.
Eigenschaften
Molekularformel |
C21H22N2O3 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(4aR,8aS,13aS,15aS,15bR)-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |
InChI |
InChI=1S/C21H22N2O3/c24-18-10-16-19-13-9-17-21(6-7-23(17,25)11-12(13)5-8-26-16)14-3-1-2-4-15(14)22(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17?,19-,20-,21+,23?/m0/s1 |
InChI-Schlüssel |
ADTDBAKUQAKBGZ-IDZUSDEBSA-N |
Isomerische SMILES |
C1C[N+]2(CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3CC2[C@@]61C7=CC=CC=C75)[O-] |
Kanonische SMILES |
C1C[N+]2(CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


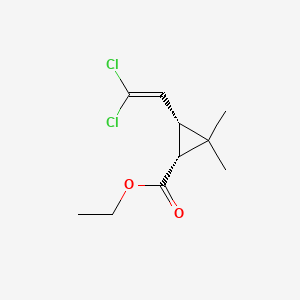

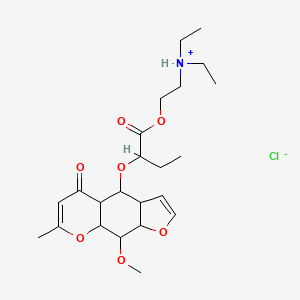
![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)

